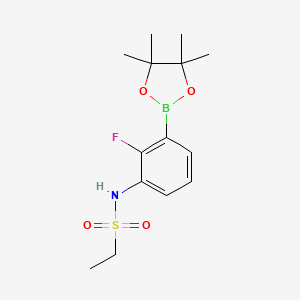

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

CAS No.:

Cat. No.: VC13687156

Molecular Formula: C14H21BFNO4S

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BFNO4S |

|---|---|

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |

| Standard InChI | InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3 |

| Standard InChI Key | RZHOQWJAOLXFAQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three key structural elements:

-

Fluorinated Phenyl Ring: A benzene ring substituted with a fluorine atom at the 2-position and a tetramethyl-1,3,2-dioxaborolane group at the 3-position.

-

Tetramethyl-1,3,2-Dioxaborolane: A boronic ester protecting group that enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

-

Ethanesulfonamide Moiety: A sulfonamide group (-SO₂NH₂) attached to an ethyl chain, commonly associated with bioactivity in pharmaceuticals.

The InChIKey ILUZMWXSVTUWCY-UHFFFAOYSA-N uniquely identifies this compound in chemical databases.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁BFNO₄S | |

| Molecular Weight (g/mol) | 329.2 | |

| CAS Number | 1698887-02-3 | |

| XLogP3 | 3.2 (estimated) |

The compound’s calculated XLogP3 value of 3.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Structural Optimization

Structural Analogues

| Compound Name | Molecular Formula | Key Modifications |

|---|---|---|

| [2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetic acid | C₁₄H₁₈BFO₄ | Carboxylic acid substituent |

| N-(2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide | C₁₄H₁₉BFNO₃ | Acetamide group |

These analogues highlight the adaptability of the core scaffold for diverse applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals and materials. For example:

where Ar-Bpin represents the compound and Ar'-X is an aryl halide.

Intermediate in Drug Discovery

Sulfonamide derivatives are prevalent in FDA-approved drugs (e.g., Celecoxib). The ethanesulfonamide group in this compound may serve as a bioisostere for carboxylates or phosphates, enhancing metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume